4-(Quinoline-4-carboxamido)butanoic acid is an organic compound belonging to the quinoline family, which is characterized by a fused benzene and pyridine ring. This compound features a carboxamide group attached to a butanoic acid chain, making it significant in medicinal and synthetic organic chemistry. The molecular formula of 4-(Quinoline-4-carboxamido)butanoic acid is , with a molecular weight of approximately 232.24 g/mol.
This compound is classified as a quinoline derivative, specifically categorized under quinoline carboxamides. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The synthesis of this compound can be traced back to various methods involving quinoline-4-carboxylic acid as a precursor, which is not naturally occurring but can be synthesized in laboratory settings .
The synthesis of 4-(Quinoline-4-carboxamido)butanoic acid can be achieved through several methods:
The technical details of these reactions include controlling temperature, reaction time, and pH levels to optimize yield and purity.
The molecular structure of 4-(Quinoline-4-carboxamido)butanoic acid features a quinoline ring system substituted at the 4-position with a carboxamide group and a butanoic acid chain. The structural representation can be described using the following identifiers:
OC(=O)C1=CC=NC2=CC=CC=C12
VQMSRUREDGBWKT-UHFFFAOYSA-N
This structure indicates that the compound contains both aromatic and aliphatic components, contributing to its chemical reactivity and biological activity .
4-(Quinoline-4-carboxamido)butanoic acid can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-(Quinoline-4-carboxamido)butanoic acid primarily revolves around its interaction with neurokinin receptors (NK-2 and NK-3). These receptors play crucial roles in pain perception, inflammation, and neurogenic responses. By modulating these receptors, the compound shows potential therapeutic effects for conditions such as anxiety disorders and depression .
The pharmacological activity is likely due to structural features that allow for effective binding to these receptors, influencing downstream signaling pathways.
The physical properties of 4-(Quinoline-4-carboxamido)butanoic acid are characterized by:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the carbonyl groups present in both the carboxamide and carboxylic acid moieties.
4-(Quinoline-4-carboxamido)butanoic acid has potential applications in various scientific fields:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8